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For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethyl 2-(5-nitropyridin-2-yl)acetate is a heterocyclic compound of interest in medicinal

chemistry and materials science. A thorough understanding of its structural and electronic

properties through spectroscopic analysis is crucial for its application and further development.

This technical guide outlines the expected spectroscopic characteristics of Ethyl 2-(5-
nitropyridin-2-yl)acetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. While a comprehensive, publicly available dataset for this

specific molecule is not readily available, this document provides predicted values and general

methodologies based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for Ethyl 2-(5-nitropyridin-
2-yl)acetate based on its chemical structure and data from analogous compounds. These

values should be considered as estimates and require experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.3 d 1H

H-6 (proton on the

pyridine ring, ortho to

the nitro group)

~8.4 dd 1H

H-4 (proton on the

pyridine ring, meta to

the nitro group)

~7.5 d 1H

H-3 (proton on the

pyridine ring, ortho to

the acetate group)

~4.2 q 2H
-O-CH₂-CH₃ (ethyl

ester)

~3.9 s 2H
-CH₂-COOEt

(methylene bridge)

~1.3 t 3H
-O-CH₂-CH₃ (ethyl

ester)

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~169 C=O (ester carbonyl)

~160
C-2 (pyridine ring, attached to the acetate

group)

~148 C-5 (pyridine ring, attached to the nitro group)

~145 C-6 (pyridine ring)

~135 C-4 (pyridine ring)

~124 C-3 (pyridine ring)

~62 -O-CH₂-CH₃ (ethyl ester)

~45 -CH₂-COOEt (methylene bridge)

~14 -O-CH₂-CH₃ (ethyl ester)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium C-H stretch (aromatic)

~2980-2850 Medium C-H stretch (aliphatic)

~1740 Strong C=O stretch (ester)

~1590, 1480 Medium-Strong
C=C and C=N stretch (pyridine

ring)

~1530, 1350 Strong
N-O asymmetric and

symmetric stretch (nitro group)

~1250 Strong C-O stretch (ester)

Mass Spectrometry (MS)
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Table 4: Predicted Mass Spectrometry Data

m/z Ion

210.06 [M]⁺ (Molecular Ion)

165.05 [M - OEt]⁺

137.05 [M - COOEt]⁺

164.05 [M - NO₂]⁺

Experimental Protocols
A detailed experimental protocol for the synthesis of Ethyl 2-(5-nitropyridin-2-yl)acetate is not

readily available in the surveyed literature. However, a general synthetic approach would likely

involve the nucleophilic aromatic substitution of a suitable dihalopyridine with an ethyl acetate

enolate, followed by nitration.

General Spectroscopic Analysis Workflow
The characterization of a synthesized compound like Ethyl 2-(5-nitropyridin-2-yl)acetate
follows a standard analytical workflow to confirm its identity, purity, and structure.

Synthesis & Purification

Spectroscopic Analysis

Structure Elucidation

Synthesis of Target Compound Purification (e.g., Column Chromatography)

NMR Spectroscopy
(¹H, ¹³C, COSY, HSQC)

Mass Spectrometry
(EI, ESI)

IR Spectroscopy

Structure Confirmation

Purity Assessment
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Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.

Conclusion
The spectroscopic data presented in this guide provide a foundational understanding of the

expected spectral characteristics of Ethyl 2-(5-nitropyridin-2-yl)acetate. For definitive

structural confirmation and purity assessment, experimental acquisition and analysis of NMR,

IR, and MS data are essential. The provided workflow illustrates the standard procedure for

such a characterization, which is a critical step in the development and application of novel

chemical entities.

To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 2-(5-nitropyridin-2-
yl)acetate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168430#spectroscopic-data-of-ethyl-2-5-nitropyridin-
2-yl-acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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